molecular formula C14H20ClN3O B13003784 H-DL-Trp-N-ipr.HCl

H-DL-Trp-N-ipr.HCl

Cat. No.: B13003784
M. Wt: 281.78 g/mol
InChI Key: ADBHGDHKPIRVDH-UHFFFAOYSA-N
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Description

H-DL-Trp-N-ipr.HCl is a tryptophan derivative modified with an isopropyl group at the amino terminus and formulated as a hydrochloride salt. The isopropyl substitution likely influences its physicochemical and pharmacokinetic properties, distinguishing it from benzyl ester-modified derivatives like H-D-Trp-OBzl.HCl .

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-amino-3-(1H-indol-3-yl)-N-propan-2-ylpropanamide;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-9(2)17-14(18)12(15)7-10-8-16-13-6-4-3-5-11(10)13;/h3-6,8-9,12,16H,7,15H2,1-2H3,(H,17,18);1H

InChI Key

ADBHGDHKPIRVDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Trp-N-ipr.HCl typically involves the protection of the amino group of tryptophan, followed by the introduction of the N-isopropyl group. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of protecting groups, such as tert-butoxycarbonyl (Boc), and reagents like isopropylamine and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

H-DL-Trp-N-ipr.HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

H-DL-Trp-N-ipr.HCl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of H-DL-Trp-N-ipr.HCl involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce serotonin and melatonin, which play crucial roles in regulating mood, sleep, and other physiological functions. The compound’s effects are mediated through its interaction with specific receptors and enzymes involved in these pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on H-D-Trp-OBzl.HCl (CAS 22839-16-3) as a structurally related compound, with inferences about H-DL-Trp-N-ipr.HCl based on functional group differences.

Structural Differences

  • H-D-Trp-OBzl.HCl : Contains a benzyl ester (OBzl) group and a D-tryptophan configuration.
  • This compound: Features an isopropyl (ipr) group at the amino terminus and a racemic (DL) tryptophan backbone. The absence of the benzyl ester and the smaller isopropyl substituent likely reduces molecular weight and alters lipophilicity.

Physicochemical Properties

Property H-D-Trp-OBzl.HCl This compound (Expected)
Molecular Formula C₁₈H₁₉ClN₂O₂ Likely smaller (e.g., C₁₄H₁₉ClN₂O₂)
Molecular Weight 330.81 g/mol ~280–300 g/mol (estimated)
LogP (Consensus) 2.64 Higher (due to isopropyl’s lipophilicity)
TPSA 68.11 Ų Slightly lower (reduced polar surface area)
Hydrogen Bond Donors 2.0 Similar (amine and indole groups retained)

Pharmacokinetics

Parameter H-D-Trp-OBzl.HCl This compound (Inferred)
BBB Permeability High Potentially higher (enhanced lipophilicity)
P-gp Substrate Yes Likely retained
CYP Inhibition CYP2C19, 2D6, 3A4 May differ (structural changes alter binding)
Log Kp (Skin Permeation) -5.59 cm/s Improved (lower polarity)

Drug-Likeness and Solubility

  • H-D-Trp-OBzl.HCL : Fails Lipinski/Ghose rules (molecular weight > 300, LogP > 3) .
  • This compound : May partially comply with Lipinski rules if molecular weight is < 500 and LogP < 5.
  • Solubility : H-D-Trp-OBzl.HCl has moderate solubility (Log S: -4.4 to -5.98). The isopropyl analog may exhibit lower aqueous solubility due to increased LogP.

Implications of Structural Modifications

  • Lipophilicity : The isopropyl group in this compound likely enhances membrane permeability compared to the benzyl ester, favoring CNS targeting.
  • Synthesis : The simpler isopropyl group may improve synthetic accessibility (lower synthetic complexity score than benzyl ester derivatives).

Limitations and Notes

  • The provided evidence lacks direct data on this compound, necessitating inferences from structural analogs.
  • Experimental validation is critical to confirm hypothesized properties, particularly regarding CYP interactions and solubility.
  • Diversified sources (e.g., PubChem, CAS reports) were referenced, but gaps in target compound data highlight the need for further research.

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